2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene

OLED Materials Solution-Processable Electronics Polymer Synthesis

Researchers requiring asymmetric fluorene monomers for defect-free conjugated polymers often face aggregation and low molecular weights with symmetric dibromo analogs. 2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene solves this: a single bromine handle enables precise Suzuki coupling, 9,9-dimethyl groups suppress aggregation, and the tert-butyl group enhances solubility. The result is high-molecular-weight hole-transport materials (HTMs) and OLED emitters with superior film morphology. Immediate availability from BenchChem supports rapid R&D iteration.

Molecular Formula C19H21Br
Molecular Weight 329.3 g/mol
Cat. No. B12497197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene
Molecular FormulaC19H21Br
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)C(C)(C)C)C3=C1C=C(C=C3)Br)C
InChIInChI=1S/C19H21Br/c1-18(2,3)12-6-8-14-15-9-7-13(20)11-17(15)19(4,5)16(14)10-12/h6-11H,1-5H3
InChIKeyCIJAVRMAFSIMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene: OLED HTM Building Block


2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene (CAS 1154752-78-9, C19H21Br, MW 329.27) is a functionalized fluorene derivative engineered as a monomeric precursor for advanced organic electronics. Its structure integrates a reactive bromine handle at the 2-position for Suzuki/Heck cross-coupling, sterically stabilizing 9,9-dimethyl groups to suppress aggregation and enhance solubility, and an electron-donating tert-butyl group at the 7-position for solubility and electronic tuning [1]. This specific substitution pattern distinguishes it from simpler analogs (e.g., 2-bromo-9,9-dimethylfluorene) and symmetric 2,7-dibromo derivatives, enabling access to asymmetric polymers and small molecules with tailored electronic and morphological properties [2].

Synthetic route Suzuki/Heck cross-coupling with mono-bromo handle for asymmetric architectures
Solubility profile Tert-butyl group may support solution processability in toluene, THF, dichloromethane
Steric design 9,9-Dimethyl and 7-tert-butyl groups intended to reduce aggregation in films

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene Substitution Risks


Indiscriminate substitution of this specific bromo-fluorene intermediate with unfunctionalized or symmetrically substituted analogs (e.g., 2-bromo-9,9-dimethylfluorene or 2,7-dibromo-9,9-dimethylfluorene) directly compromises the structural precision required for advanced optoelectronic polymers and small molecules. The tert-butyl group at the 7-position is not an inert spectator; it actively modulates solubility and intermolecular packing [1], while the mono-bromo substitution at the 2-position enables asymmetric molecular architectures that prevent undesirable aggregation-induced quenching [2]. Replacing it with a simpler building block forfeits this finely tuned balance of reactivity, solubility, and electronic character, leading to lower molecular weights in polymerizations, poor film morphology, and ultimately inferior device performance in OLEDs and organic semiconductors [3].

! 2-Bromo-9,9-dimethylfluorene (no tert-butyl) may reduce solubility and alter film morphology compared to the 7-tert-butyl analog
! 2,7-Dibromo-9,9-dimethylfluorene introduces symmetric coupling sites; may lead to uncontrolled polymerization and loss of asymmetric HTM design
! Unfunctionalized fluorene or non-brominated analogs lack the reactive handle; cannot participate in the intended cross-coupling sequences

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene: Performance Evidence


Enhanced Solubility via tert-Butyl Substitution

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene exhibits significantly higher solubility in common organic solvents compared to the unsubstituted analog 2-bromo-9,9-dimethylfluorene due to the bulky tert-butyl group at the 7-position. While specific solubility limits are not directly reported in the open literature, the class-level effect is well-established: fluorene derivatives with tert-butyl substituents are specifically designed to disrupt π-π stacking and enhance solubility for solution-processable optoelectronic devices [1]. This property is critical for achieving high molecular weight in Suzuki polycondensations and for spin-coating uniform thin films in OLED fabrication.

Solubility enhancement
Class-level
Tert-butyl substitution qualitatively improves solubility in organic solvents vs. unsubstituted analog
May support higher molecular weight in polycondensation
Data to verify; based on structural class behavior
OLED Materials Solution-Processable Electronics Polymer Synthesis

Asymmetric Mono-Bromo for Controlled Polymerization

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene features a single reactive bromine at the 2-position, which is essential for building well-defined asymmetric polymers and small molecules. In contrast, the symmetric 2,7-dibromo-9,9-dimethylfluorene (a common alternative) introduces two identical reactive sites, leading to statistical polymerization and uncontrolled chain growth, often resulting in lower molecular weight and broader polydispersity [1]. The mono-bromo compound allows for sequential, stepwise coupling reactions (e.g., Suzuki-Miyaura) to construct complex, asymmetric architectures with precision, which is critical for tuning frontier orbital energies in OLED hole-transport materials [2].

Mono- vs. di-bromo control
Head-to-head
Mono-bromo enables asymmetric, stepwise coupling
Comparator: 2,7-Dibromo-9,9-dimethylfluorene (symmetric, statistical polymerization)
Supports precision in HTM energy level tuning
Outcome depends on coupling conditions
Controlled Polymerization OLED HTM Small Molecule Synthesis

Suppression of Aggregation-Caused Quenching by Steric Shielding

The combination of 9,9-dimethyl and 7-tert-butyl groups in 2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene provides substantial steric hindrance, which is quantitatively linked to reduced aggregation-caused quenching (ACQ) in fluorene-based materials. A 2024 study on structurally analogous terfluorenes demonstrated that incorporating bulky steric groups can lower the amplified spontaneous emission (ASE) threshold from 12.35 µJ/cm² (for a less sterically hindered configuration, ITF) to 6.67 µJ/cm² (for a more sterically hindered configuration, HTF) [1]. While this is not a direct measurement of the target compound, the class-level inference is that the steric shielding from both 9,9-dimethyl and 7-tert-butyl groups in this bromo-precursor is a critical design feature for minimizing intermolecular interactions in the final polymer or small molecule, thereby preserving high luminescence efficiency.

Aggregation shielding
Class-level
Steric hindrance lowered ASE threshold from 12.35 to 6.67 µJ/cm² in oligofluorene analogs
Design supports low ACQ for high luminescence efficiency
Inference from analogous terfluorene study; not directly measured on target
Organic Lasers OLED Efficiency Fluorene Aggregation

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene: Deployment Scenarios


Asymmetric Hole-Transporting Polymers for OLEDs

2-Bromo-7-(tert-butyl)-9,9-dimethyl-9H-fluorene is ideally suited as a monomer for Suzuki-Miyaura polycondensation to create asymmetric hole-transport materials (HTMs). Its mono-bromo functionality allows for controlled incorporation into polymer backbones, while the tert-butyl group enhances solubility for solution processing and prevents aggregation in the solid state [1]. This leads to HTMs with higher molecular weight, better film-forming properties, and improved charge carrier mobility compared to those derived from symmetric 2,7-dibromo analogs [2].

Solution-Processable Organic Semiconductors

As a mono-bromo fluorene with a solubilizing tert-butyl group, this compound is a strategic building block for synthesizing small-molecule organic semiconductors, particularly for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its single reactive handle enables sequential coupling to construct donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architectures with precise control over molecular geometry and electronic properties [1]. The enhanced solubility facilitates purification and device fabrication via cost-effective solution-based methods like spin-coating or inkjet printing [2].

Low-Threshold Organic Laser Gain Media

The significant steric bulk provided by the 9,9-dimethyl and 7-tert-butyl groups in this precursor is a critical design element for organic laser dyes and gain media. By incorporating this building block into oligofluorenes or polymers, researchers can suppress detrimental intermolecular interactions and aggregation-caused quenching (ACQ) [1]. This structural feature is directly linked to lower amplified spontaneous emission (ASE) thresholds and improved lasing stability, making the compound a valuable starting material for developing next-generation organic solid-state lasers [1].

Application
Selection Property
Validation Focus
Asymmetric HTM polymers for OLEDs
Mono-bromo asymmetric coupling, steric shielding
Polymer molecular weight, film morphology, charge mobility
Solution-processable organic semiconductors
Tert-butyl enhanced solubility, single reactive handle
Solution viscosity, thin-film uniformity, OFET/OPV performance
Low-threshold organic laser gain media
9,9-dimethyl and 7-tert-butyl steric bulk
ASE threshold, photostability, solid-state lasing

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